molecular formula C15H18BF3O4 B6308673 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate CAS No. 1810790-95-4

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate

Cat. No.: B6308673
CAS No.: 1810790-95-4
M. Wt: 330.11 g/mol
InChI Key: SFNRRIPTUZWJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate: is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a boronic ester group and a trifluoromethyl group, making it valuable in various scientific and industrial applications.

Preparation Methods

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Large-scale reactors equipped with efficient cooling and stirring systems are used to maintain consistent reaction conditions. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents (e.g., toluene or water).

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or peroxides .

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in cross-coupling reactions to synthesize complex organic molecules. Its ability to form stable boronic esters makes it a valuable reagent in the construction of biaryl compounds.

Biology: The compound has applications in biological research , particularly in the development of bioactive molecules . Its trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, making it useful in drug design and synthesis.

Medicine: In medicinal chemistry, this compound is employed in the synthesis of pharmaceuticals . Its incorporation into drug molecules can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Industry: The compound is also used in the chemical industry for the production of advanced materials and specialty chemicals . Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific reaction it undergoes. In the case of Suzuki-Miyaura coupling , the palladium catalyst facilitates the formation of a palladium-boron complex , which then undergoes transmetalation with an aryl halide to form the biaryl product. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the trifluoromethyl group.

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a different position of the trifluoromethyl group.

  • Bis(pinacolato)diboron: A related boronic ester used in cross-coupling reactions.

Uniqueness: The presence of the trifluoromethyl group in Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specificity.

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-8-9(12(20)21-5)6-7-10(11)15(17,18)19/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNRRIPTUZWJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.